2,7-Dimethylphenanthrene

Electrophilic aromatic substitution Partial rate factor Reactivity prediction

2,7-Dimethylphenanthrene (2,7-DMP) is a C2-alkylated polycyclic aromatic hydrocarbon (PAH) belonging to the dimethylphenanthrene isomer family, with the molecular formula C16H14 and a molecular weight of 206.28 g·mol⁻¹. It is a planar, unstrained phenanthrene derivative bearing methyl substituents at the 2- and 7-positions.

Molecular Formula C16H14
Molecular Weight 206.28 g/mol
CAS No. 1576-69-8
Cat. No. B073633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethylphenanthrene
CAS1576-69-8
Molecular FormulaC16H14
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C3=C(C=C2)C=C(C=C3)C
InChIInChI=1S/C16H14/c1-11-3-7-15-13(9-11)5-6-14-10-12(2)4-8-16(14)15/h3-10H,1-2H3
InChIKeyBKPXLOGIVVCOHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dimethylphenanthrene (CAS 1576-69-8): Baseline Identity, Physicochemical Signature, and Procurement-Relevant Classification


2,7-Dimethylphenanthrene (2,7-DMP) is a C2-alkylated polycyclic aromatic hydrocarbon (PAH) belonging to the dimethylphenanthrene isomer family, with the molecular formula C16H14 and a molecular weight of 206.28 g·mol⁻¹ [1]. It is a planar, unstrained phenanthrene derivative bearing methyl substituents at the 2- and 7-positions. The compound is a crystalline solid at ambient temperature with a melting point of 101–102 °C [2], is hydrophobic (predicted LogP ≈ 5.44–5.60) , and exhibits a gas-phase ionization energy of 7.98 ± 0.05 eV [3]. These properties define its utility boundary in organic electronics, environmental forensics, and synthetic chemistry, where the precise placement of methyl groups governs reactivity, spectroscopic signature, and biological activity in ways that preclude simple isomeric interchange.

Why 2,7-Dimethylphenanthrene Cannot Be Replaced by a Generic Dimethylphenanthrene Isomer: The Procurement Risk of Ignoring Regiochemistry


The dimethylphenanthrene isomer family comprises at least 15 possible positional isomers, yet their physicochemical properties, reactivity, and biological activity diverge dramatically as a function of methyl-group placement [1]. Unstrained isomers such as 2,7-DMP and 3,6-DMP follow predictable additivity rules for electrophilic substitution, whereas sterically congested isomers (e.g., 4,5-DMP) deviate by factors of approximately threefold due to ring distortion and loss of ground-state resonance [2]. In biological systems, this regiochemical difference dictates carcinogenic potency: 2,7-DMP is inactive as a tumor initiator in mouse skin, while 1,4-DMP induces an 80–100% tumor incidence under identical conditions [3]. Procurement of an uncharacterized or mixed dimethylphenanthrene fraction therefore introduces uncontrolled variability in electronic properties, reactivity, and toxicity profiles. The quantitative evidence below demonstrates that 2,7-DMP occupies a distinct and measurable position within the isomer landscape, making it the necessary—not merely preferred—choice for applications where this specific substitution pattern is required.

2,7-Dimethylphenanthrene: Quantified Differentiation Against Closest Isomeric Analogs


Electrophilic Reactivity at the 9-Position: 2,7-DMP Is the Least Reactive Unstrained Dimethylphenanthrene

In acid-catalyzed protiodetritiation at the 9-position (70 °C, anhydrous trifluoroacetic acid), 2,7-dimethylphenanthrene exhibits a partial rate factor of 12,950 [1]. This value is 4.6-fold lower than that of 3,6-dimethylphenanthrene (59,800) and 3.0-fold lower than that of 4,5-dimethylphenanthrene (38,300). The lower reactivity of 2,7-DMP is consistent with additive substituent-effect predictions for unstrained systems, whereas the elevated reactivity of 4,5-DMP arises from steric distortion-induced loss of ground-state aromatic resonance. For synthetic chemists designing regioselective functionalization at the 9,10-positions, 2,7-DMP provides a more controlled, predictable reactivity baseline than its strained or more activated congeners.

Electrophilic aromatic substitution Partial rate factor Reactivity prediction

Steric Strain Energy: 2,7-DMP Defines the Zero-Strain Baseline for Dimethylphenanthrene Conformational Analysis

Heat of combustion measurements directly quantify the steric strain energy introduced by proximal methyl groups in 4,5-dimethylphenanthrene as 12.6 ± 1.5 kcal·mol⁻¹ relative to 2,7-dimethylphenanthrene [1]. In this comparative framework, 2,7-DMP serves as the unstrained reference standard because its 2- and 7-methyl substituents are remote from each other and do not cause intramolecular overcrowding. The 12.6 kcal·mol⁻¹ strain in 4,5-DMP arises from methyl–methyl interference across the bay region, which forces the normally planar phenanthrene skeleton into a nonplanar conformation. This structural distortion has downstream consequences for UV-Vis absorption, fluorescence quantum yield, and chromatographic retention behavior. For any study requiring a planar, strain-free dimethylphenanthrene core—such as host–guest supramolecular assembly or reference-standard calibration—2,7-DMP is the mandatory baseline compound.

Steric strain Heat of combustion Conformational analysis

Tumor-Initiating Activity: 2,7-DMP Is Biologically Inactive, in Contrast to Bay-Region Methylated Isomers

In a standardized mouse skin tumor-initiation assay with tetradecanoylphorbol acetate promotion, 2,7-dimethylphenanthrene exhibited no tumor-initiating activity at any dose tested [1]. In contrast, 1,4-dimethylphenanthrene induced skin tumors in 80% of mice at a 300 µg initiating dose and 100% at 1.0 mg. 4,10-Dimethylphenanthrene induced tumors in 35% of mice at 300 µg and 55% at 1.0 mg. Among the seven dimethylphenanthrene isomers assayed (1,4-; 1,9-; 2,7-; 3,6-; 4,5-; 4,9-; and 4,10-DMP), only the 1,4- and 4,10-isomers were active as tumor initiators. The inactivity of 2,7-DMP is mechanistically attributed to the absence of a bay-region methyl group adjacent to an unsubstituted angular ring, a structural prerequisite for bay-region dihydrodiol-epoxide formation. This differential toxicity profile is directly relevant to environmental PAH risk assessment, where 2,7-DMP can serve as a non-carcinogenic isomer control for comparative toxicology studies.

Carcinogenicity Tumor initiation Structure–activity relationship

Melting Point: 2,7-DMP's Intermediate Thermal Signature Discriminates It from Higher-Melting Symmetric and Lower-Melting Asymmetric Isomers

The melting point of 2,7-dimethylphenanthrene is reported as 101–102 °C by CAS Common Chemistry [1]. This value lies between that of the symmetrically substituted 3,6-dimethylphenanthrene (141 °C) and the asymmetrically substituted 1,7-dimethylphenanthrene (69–71 °C) , and is distinct from the parent phenanthrene (98–100 °C) [2]. The ~40 °C difference between 2,7-DMP and 3,6-DMP reflects differences in crystal packing efficiency driven by molecular symmetry. For procurement and quality control, the melting point serves as a rapid, low-cost differentiator: a dimethylphenanthrene lot melting at 101–102 °C with a narrow range (ΔT < 2 °C) provides strong evidence of 2,7-DMP identity and purity, whereas values near 141 °C or ~70 °C indicate contamination with or misidentification as 3,6-DMP or 1,7-DMP, respectively.

Thermal analysis Purity assessment Solid-state characterization

Gas-Phase Ionization Energy: 2,7-DMP and Its Parent Phenanthrene Are Nearly Isoenergetic, Enabling Substitution Without Significant HOMO-Level Shift

The gas-phase ionization energy of 2,7-dimethylphenanthrene is 7.98 ± 0.05 eV (electron impact, Nounou, 1966) [1], which is within 0.1 eV of the adiabatic ionization energy of unsubstituted phenanthrene (7.891 ± 0.001 eV) [2] and the electron impact value of ~8.03 eV [3]. This near-isoenergetic relationship indicates that methylation at the 2- and 7-positions does not significantly perturb the highest occupied molecular orbital (HOMO) energy of the phenanthrene core. In contrast, methylation at more electronically active positions (e.g., 1- or 9-) or introduction of electron-donating substituents at conjugated positions would be expected to lower the ionization energy more substantially. For applications in organic electronics or charge-transfer studies where the phenanthrene HOMO level must be preserved, 2,7-DMP offers a methylated scaffold with minimal electronic perturbation relative to the parent hydrocarbon.

Ionization energy HOMO level Electron-transfer thermodynamics

Chromatographic Retention: 2,7-DMP Elutes Earlier Than 3,6-DMP Under Identical Non-Polar GC Conditions, Enabling Baseline Isomer Resolution

On non-polar capillary columns, 2,7-dimethylphenanthrene exhibits a Kovats retention index (KRI) of 1981 (CP-Sil-8CB, isothermal) [1], while 3,6-dimethylphenanthrene elutes with a KRI of 2027 (DB-5) [2]. Although measured on different non-polar phases, the ~46 index-unit difference is consistent with the lower molecular symmetry and reduced polarizability anisotropy of 2,7-DMP relative to the more symmetric 3,6-isomer. This retention difference is analytically significant: in environmental PAH analysis by GC-MS, co-eluting dimethylphenanthrene isomers are a known challenge [3], and 2,7-DMP's distinct retention index provides a reference point for chromatographic method development and isomer assignment. For laboratories quantifying alkyl-PAHs in crude oil, sediment, or airborne particulate matter, authenticated 2,7-DMP is essential for constructing reliable calibration curves and retention-index libraries.

Gas chromatography Kovats retention index Isomer separation

Procurement-Driven Application Scenarios for 2,7-Dimethylphenanthrene Based on Quantitative Evidence


Controlled Regioselective Synthesis of 9,10-Functionalized Phenanthrene Derivatives

Synthetic chemists requiring predictable, additive-predicted electrophilic reactivity at the 9- and 10-positions of a phenanthrene scaffold should select 2,7-DMP over 3,6-DMP or 4,5-DMP. The partial rate factor for 9-position detritiation of 2,7-DMP is 12,950, which is 4.6-fold lower than 3,6-DMP and 3.0-fold lower than 4,5-DMP [1], making 2,7-DMP the least reactive unstrained congener. This lower reactivity translates into greater synthetic control, reduced over-functionalization, and higher isolated yields of mono-adducts. Applications include the synthesis of 2,7-dimethylphenanthrene-9,10-quinone (reported in 64.2% yield via HIO₃ oxidation) and subsequent derivatization to organic electronic materials [2].

Non-Carcinogenic Negative Control for In Vitro and In Vivo PAH Toxicology Studies

Toxicology laboratories conducting structure–activity relationship (SAR) studies on alkyl-PAH carcinogenicity should use 2,7-DMP as the inactive isomer control. In the mouse skin two-stage carcinogenesis assay, 2,7-DMP produced 0% tumor incidence at all doses, whereas the bay-region methylated isomer 1,4-DMP induced 100% tumor incidence at 1.0 mg [3]. This binary activity difference, grounded in the absence of a bay-region methyl group on 2,7-DMP, makes it an indispensable reference compound for validating in vitro genotoxicity assays (Ames, micronucleus) and for benchmarking the bioactivation-dependent toxicity of active dimethylphenanthrene congeners.

Strain-Free Planar PAH Core for Supramolecular and Photophysical Studies

Researchers designing supramolecular assemblies, liquid-crystalline materials, or host–guest systems that depend on planar π-surfaces should specify 2,7-DMP rather than 4,5-DMP. Heat of combustion measurements establish that 4,5-DMP carries 12.6 ± 1.5 kcal·mol⁻¹ of steric strain energy relative to strain-free 2,7-DMP [4]. This strain forces 4,5-DMP into a nonplanar, twisted conformation that disrupts π-stacking, alters fluorescence emission, and changes molecular recognition properties. 2,7-DMP, as the zero-strain reference, guarantees a flat aromatic surface suitable for crystal engineering, monolayer formation, and exciton-coupling studies.

Certified Reference Standard for Environmental PAH Isomer-Specific Analysis by GC-MS

Environmental analytical laboratories quantifying alkyl-PAHs in sediments, crude oils, and air particulate matter require pure 2,7-DMP as a calibration and retention-index standard. Its Kovats retention index of 1981 under non-polar GC conditions is distinct from co-occurring isomers such as 3,6-DMP (KRI 2027) [5]. Using authenticated 2,7-DMP for retention-time locking and response-factor calibration enables unambiguous isomer assignment in complex environmental extracts. This is critical for PAH source apportionment studies, where the 1,7/(2,6+1,7)-DMP ratio is used to discriminate petrogenic from pyrogenic contamination sources [6].

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